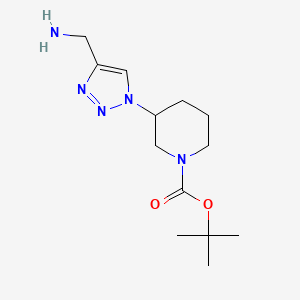

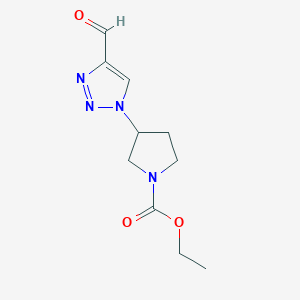

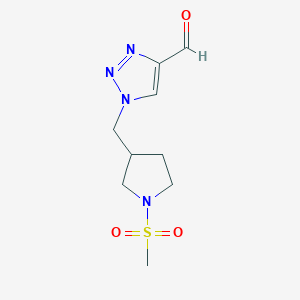

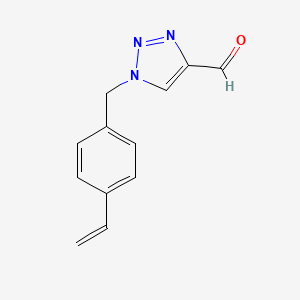

2-(1-ethyl-3-(pyridin-4-yl)-1H-pyrazol-4-yl)acetic acid

Übersicht

Beschreibung

The compound “2-(1-ethyl-3-(pyridin-4-yl)-1H-pyrazol-4-yl)acetic acid” is a complex organic molecule that contains a pyridine and a pyrazole ring. Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom . Pyrazole is a class of organic compounds with the formula C3H3N2H. It is a heterocycle characterized by a 5-membered ring of three carbon atoms and two adjacent nitrogen atoms .

Molecular Structure Analysis

The molecular structure of “this compound” would be characterized by the presence of a pyridine and a pyrazole ring. The presence of these rings, along with other functional groups, would give the molecule a certain geometry, which determines its interaction with specific proteins .

Chemical Reactions Analysis

The chemical reactions involving “this compound” would depend on its functional groups. Pyridine and pyrazole compounds are known to undergo a variety of chemical reactions. For example, pyridine can participate in electrophilic substitution reactions .

Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its molecular structure. For example, a compound with a similar structure, ethyl 2-(5-(ethoxycarbonyl)pyridin-2-yl)pyrimidine-5-carboxylate, is a yellow solid with a melting point of 214–215 °C .

Wissenschaftliche Forschungsanwendungen

Synthesis of New Compounds

Research has demonstrated the utility of pyrazole and pyridine derivatives in the synthesis of novel compounds. For instance, Ghaedi et al. (2015) described a facile and efficient method to synthesize new pyrazolo[3,4-b]pyridine products via condensation of pyrazole-5-amine derivatives and activated carbonyl groups in refluxing acetic acid, yielding new N-fused heterocycle products in good to excellent yields (Ghaedi et al., 2015). Similarly, Smyth et al. (2007) explored divergent cyclisations of 2-(5-amino-4-carbamoyl-1H-pyrazol-3-yl) acetic acids with formyl and acetyl electrophiles, revealing the potential for creating a variety of interesting bicyclic heterocycles from a single starting material (Smyth et al., 2007).

Antimicrobial Activity

Pyrazole and pyridine derivatives are also researched for their antimicrobial properties. Kumar et al. (2012) synthesized a series of pyrazoline derivatives showing good antimicrobial activity comparable to standard drugs, indicating their potential as antimicrobial agents (Kumar et al., 2012).

Catalytic Applications

Xie et al. (2014) investigated the catalytic applications of pyrazole derivatives in the ammoxidation of alcohols to nitriles and the aerobic oxidation of alcohols to aldehydes in water, highlighting their efficiency as catalysts in these reactions (Xie et al., 2014).

Molecular and Crystal Structure Studies

Research on the molecular and crystal structures of pyrazole derivatives provides insights into their properties and applications in material science. Shen et al. (2012) conducted a synthesis, crystal structure, and computational study of 1-(6-chloro-pyridin-2-yl)-5-hydroxy-1H-pyrazole-3-carboxylic acid methyl ester and its analogs, contributing to the understanding of their structural and electronic properties (Shen et al., 2012).

Wirkmechanismus

Target of Action

Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Similar compounds, such as indole derivatives, have been shown to interact with their targets through various mechanisms, leading to a range of biological effects . For instance, some indole derivatives have been reported to show inhibitory activity against influenza A .

Biochemical Pathways

Indole derivatives, which share structural similarities, have been found to influence a variety of biochemical pathways, leading to diverse biological activities .

Pharmacokinetics

The introduction of heteroatomic fragments in bioactive compounds is known to be a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .

Result of Action

Similar compounds, such as indole derivatives, have been reported to exhibit a range of biological activities, including antiviral, anti-inflammatory, and anticancer effects .

Action Environment

It is known that the biological profile of drug candidates can be influenced by the different binding modes to enantioselective proteins, which can be affected by environmental factors .

Safety and Hazards

The safety and hazards of “2-(1-ethyl-3-(pyridin-4-yl)-1H-pyrazol-4-yl)acetic acid” would depend on its specific properties. It’s important to handle all chemicals with appropriate safety measures. For example, a similar compound, 2-(Pyridin-4-yl)acetic acid hydrochloride, has a hazard statement that it harms public health and the environment by destroying ozone in the upper atmosphere .

Eigenschaften

IUPAC Name |

2-(1-ethyl-3-pyridin-4-ylpyrazol-4-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O2/c1-2-15-8-10(7-11(16)17)12(14-15)9-3-5-13-6-4-9/h3-6,8H,2,7H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKBRVQJAIJXEOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=N1)C2=CC=NC=C2)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.